molecular formula C9H7BrN2O2 B11860792 Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B11860792
M. Wt: 255.07 g/mol
InChI Key: NVHDWLGSDOBWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and a carboxylate ester group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 7-bromopyrazolo[1,5-a]pyridine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Ester hydrolysis: Formation of 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromopyrazolo[1,5-a]pyridine
  • Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
  • 7-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Uniqueness

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group. This combination allows for a wide range of chemical modifications and applications. Compared to its analogs, the bromine atom provides additional reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-8(10)12(6)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDWLGSDOBWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.